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Compound of Interest

Compound Name:
Methyl 2-(2-bromophenyl)-2-

oxoacetate

Cat. No.: B1610294 Get Quote

An In-Depth Technical Guide to the Isomers of C9H7BrO3: Focus on Brominated 2,3-Dihydro-

1,4-Benzodioxine-Carbaldehydes

Introduction
The molecular formula C9H7BrO3 represents a fascinating scaffold for researchers in

medicinal chemistry and drug development. Within the landscape of organic compounds,

substituted benzodioxanes have emerged as a privileged structure, forming the core of

numerous biologically active molecules.[1][2][3] The 1,4-benzodioxane ring system is a key

component in both natural products with potent activities, such as the antihepatotoxic agent

Silybin, and clinically significant drugs like the alpha-blocker Doxazosin.[1][2][3] The

introduction of a bromine atom and a carbaldehyde group onto the 2,3-dihydro-1,4-

benzodioxine framework gives rise to several constitutional isomers, each with potentially

unique chemical and biological properties. This guide provides a comprehensive overview of

the IUPAC nomenclature, synthesis, characterization, and potential applications of these

isomers, with a focus on providing practical insights for researchers in the field.

Isomer Identification and IUPAC Nomenclature
The core structure for the isomers of C9H7BrO3 is 2,3-dihydro-1,4-benzodioxine, a bicyclic

system where a benzene ring is fused to a 1,4-dioxane ring. The molecular formula C9H7BrO3

is satisfied by the introduction of one bromine atom and one carbaldehyde group (-CHO) onto

the benzene portion of the 2,3-dihydro-1,4-benzodioxine scaffold. The numbering of the
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benzodioxane ring system, as adopted by Chemical Abstracts, is crucial for unambiguous

IUPAC naming.[2]

There are four possible constitutional isomers for a mono-brominated 2,3-dihydro-1,4-

benzodioxine-carbaldehyde, depending on the relative positions of the bromine and

carbaldehyde substituents on the benzene ring. The possible IUPAC names for these isomers

are presented in Table 1.

Table 1: Constitutional Isomers of Bromo-2,3-dihydro-1,4-benzodioxine-carbaldehyde

Isomer IUPAC Name

1
6-Bromo-2,3-dihydro-1,4-benzodioxine-5-

carbaldehyde

2
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-

carbaldehyde

3
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-

carbaldehyde

4
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-

carbaldehyde

The specific substitution pattern on the aromatic ring is expected to significantly influence the

molecule's electronic properties, reactivity, and ultimately its biological activity.

Synthesis of a Representative Isomer: 7-Bromo-2,3-
dihydro-1,4-benzodioxine-6-carbaldehyde
The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be achieved

through a multi-step process starting from commercially available materials. The following

protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis of 7-Bromo-2,3-
dihydro-1,4-benzodioxine-6-carbaldehyde
Step 1: Bromination of 3,4-dihydroxybenzaldehyde
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To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in glacial acetic acid, add N-

bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain 5-bromo-3,4-dihydroxybenzaldehyde.

Causality: The use of NBS in acetic acid is a standard and mild method for the regioselective

bromination of activated aromatic rings like dihydroxybenzaldehydes.

Step 2: Cyclization to form 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

To a solution of 5-bromo-3,4-dihydroxybenzaldehyde (1 equivalent) in dimethylformamide

(DMF), add potassium carbonate (2.5 equivalents).

Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.[4]

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into cold water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent

under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8142146/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to yield the title compound.[4]

Causality: The Williamson ether synthesis is employed here for the cyclization. Potassium

carbonate acts as a base to deprotonate the hydroxyl groups, and 1,2-dibromoethane serves

as the electrophile to form the dioxane ring.[4][5]

3,4-Dihydroxybenzaldehyde 5-Bromo-3,4-dihydroxybenzaldehydeNBS, Acetic Acid 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde1,2-Dibromoethane, K2CO3, DMF

Click to download full resolution via product page

Caption: Synthetic route to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Spectroscopic Characterization
The unambiguous identification of the synthesized isomer is accomplished through a

combination of spectroscopic techniques. The expected data for 7-Bromo-2,3-dihydro-1,4-

benzodioxine-6-carbaldehyde are summarized in Table 2.

Table 2: Expected Spectroscopic Data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-

carbaldehyde

Technique Expected Data

¹H NMR

δ (ppm): ~10.2 (s, 1H, -CHO), ~7.2 (s, 1H, Ar-

H), ~7.0 (s, 1H, Ar-H), ~4.3 (m, 4H, -O-CH₂-

CH₂-O-)

¹³C NMR
δ (ppm): ~190 (C=O), ~145-150 (Ar-C-O), ~115-

130 (Ar-C), ~64 (-O-CH₂)

FT-IR

ν (cm⁻¹): ~2850-2750 (C-H stretch of aldehyde),

~1680 (C=O stretch of aldehyde), ~1250 (C-O

stretch)

MS (EI)
m/z: Expected molecular ion peaks

corresponding to C₉H₇BrO₃
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The proton and carbon NMR spectra are particularly informative for confirming the substitution

pattern on the aromatic ring.[6] The chemical shifts and coupling patterns of the aromatic

protons provide definitive evidence for the structure.[6]

Potential Applications and Biological Activity
Derivatives of 1,4-benzodioxane are known to exhibit a wide range of biological activities,

including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of

a bromine atom can often enhance the lipophilicity and metabolic stability of a drug candidate,

potentially leading to improved pharmacokinetic properties. The carbaldehyde group serves as

a versatile synthetic handle for further chemical modifications, allowing for the generation of a

library of derivatives for structure-activity relationship (SAR) studies. For instance, the aldehyde

can be converted to an oxime, hydrazone, or other functional groups, which have been shown

to be important for biological activity in other systems.[1]

Recent studies have highlighted the potential of benzodioxane-based compounds as inhibitors

of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), which is a key target in cancer

therapy.[4] The general mechanism of action for many benzodioxane-based enzyme inhibitors

involves binding to the active site of the target protein through a combination of hydrogen

bonding, hydrophobic interactions, and π-π stacking.

C9H7BrO3 Isomer

Target Enzyme (e.g., PARP1)

Binding

Enzyme Inhibition

Downstream Biological Effect (e.g., Apoptosis)
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Caption: Putative mechanism of action for a C9H7BrO3 isomer as an enzyme inhibitor.

Conclusion
The chemical formula C9H7BrO3 primarily corresponds to a family of brominated 2,3-dihydro-

1,4-benzodioxine-carbaldehyde isomers. This guide has provided a detailed framework for

understanding the IUPAC nomenclature, synthesis, and characterization of these compounds.

The presented synthetic protocol for 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

offers a practical starting point for researchers interested in exploring this chemical space. The

diverse biological activities associated with the benzodioxane scaffold suggest that these

brominated derivatives are promising candidates for further investigation in drug discovery

programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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